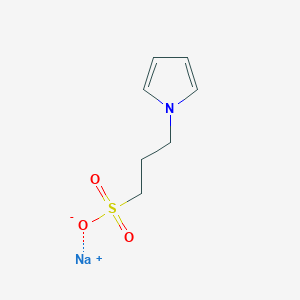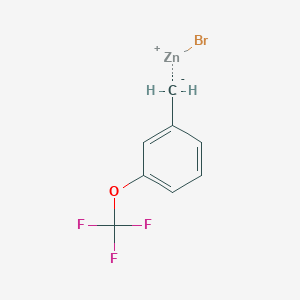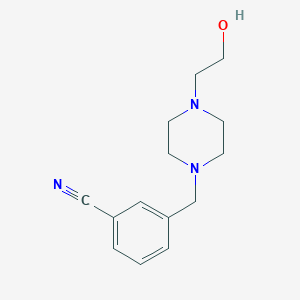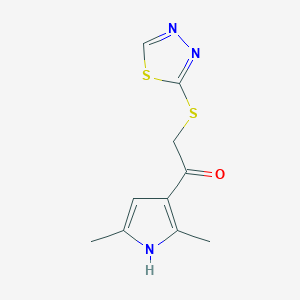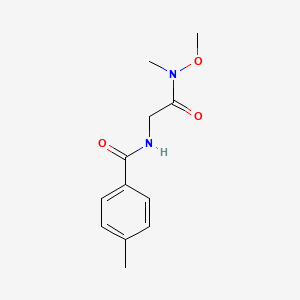
n-(2-(Methoxy(methyl)amino)-2-oxoethyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-(Methoxy(methyl)amino)-2-oxoethyl)-4-methylbenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a methoxy(methyl)amino group and an oxoethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Methoxy(methyl)amino)-2-oxoethyl)-4-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of 4-methylbenzamide through the reaction of 4-methylbenzoic acid with ammonia or an amine under suitable conditions.
Introduction of the Oxoethyl Group: The oxoethyl group is introduced via a reaction with an appropriate oxoethylating agent, such as ethyl oxalate, under controlled conditions.
Methoxy(methyl)amino Substitution: The final step involves the substitution of the oxoethyl group with a methoxy(methyl)amino group. This can be achieved through a nucleophilic substitution reaction using methoxy(methyl)amine as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy(methyl)amino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the oxoethyl group, converting it into a hydroxyl group.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation Products: Oxo derivatives of the methoxy(methyl)amino group.
Reduction Products: Hydroxyl derivatives of the oxoethyl group.
Substitution Products: Various substituted benzamides depending on the electrophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Protein Binding Studies: It can be used to study protein-ligand interactions due to its unique structure.
Medicine:
Drug Development: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the treatment of certain diseases.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of specific biological targets.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may have applications in the development of agrochemicals for crop protection.
作用机制
The mechanism of action of n-(2-(Methoxy(methyl)amino)-2-oxoethyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy(methyl)amino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzamide core can interact with aromatic residues in proteins, enhancing binding affinity and specificity.
相似化合物的比较
n-(2-(Methoxy(methyl)amino)-2-oxoethyl)-benzamide: Lacks the methyl group on the benzamide core.
n-(2-(Methoxy(methyl)amino)-2-oxoethyl)-4-chlorobenzamide: Contains a chlorine substituent instead of a methyl group on the benzamide core.
n-(2-(Methoxy(methyl)amino)-2-oxoethyl)-4-nitrobenzamide: Contains a nitro group instead of a methyl group on the benzamide core.
Uniqueness: n-(2-(Methoxy(methyl)amino)-2-oxoethyl)-4-methylbenzamide is unique due to the presence of the methoxy(methyl)amino group and the specific substitution pattern on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC 名称 |
N-[2-[methoxy(methyl)amino]-2-oxoethyl]-4-methylbenzamide |
InChI |
InChI=1S/C12H16N2O3/c1-9-4-6-10(7-5-9)12(16)13-8-11(15)14(2)17-3/h4-7H,8H2,1-3H3,(H,13,16) |
InChI 键 |
OEFMLCBUWVFVKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N(C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


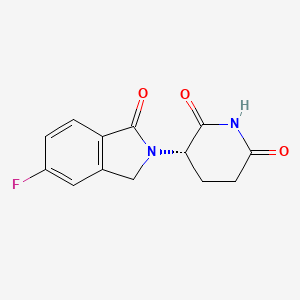
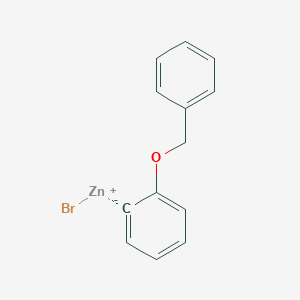
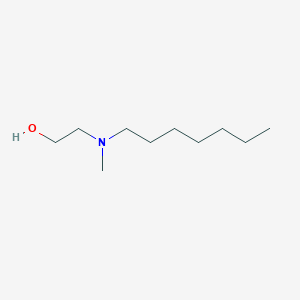
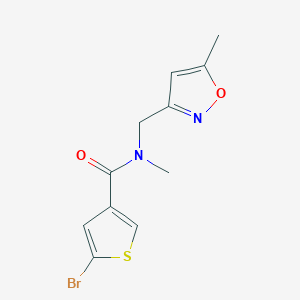

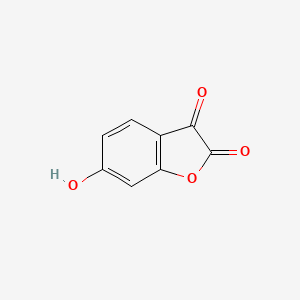
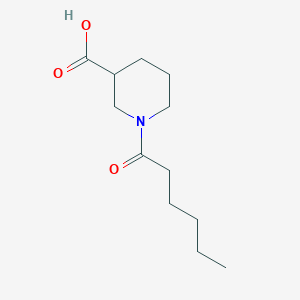
![[4-[(1S,11S,12R,16S)-11-acetyl-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B14895643.png)
![4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14895654.png)
